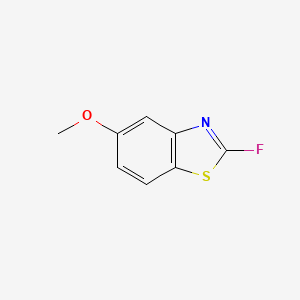

2-Fluoro-5-methoxybenzothiazole

Description

Significance of Benzothiazole (B30560) as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. Benzothiazole derivatives have demonstrated a remarkable range of biological effects, solidifying their status as a privileged scaffold in drug discovery. medchemexpress.comderpharmachemica.comresearchgate.netresearchgate.net

The diverse therapeutic applications of benzothiazole-containing compounds are extensive and well-documented. They have been investigated for their potential as:

Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines. researchgate.net

Antimicrobial agents: Showing efficacy against a range of bacteria and fungi. researchgate.net

Anti-inflammatory agents: Modulating inflammatory pathways. researchgate.net

Anticonvulsant agents: Demonstrating potential in the management of seizures.

Antidiabetic agents: Influencing metabolic pathways related to diabetes.

This wide array of activities underscores the importance of the benzothiazole nucleus in the design and development of new therapeutic agents.

Overview of Fluorinated and Methoxylated Benzothiazole Derivatives in Research

The strategic introduction of specific functional groups onto the benzothiazole scaffold can significantly modulate its physicochemical properties and biological activity. Among the most impactful modifications are fluorination and methoxylation.

Fluorinated Benzothiazoles: The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to:

Enhanced metabolic stability: By blocking sites of oxidative metabolism.

Increased membrane permeability: Improving the absorption and distribution of the drug.

Altered acidity/basicity: Modifying the pKa of nearby functional groups.

Improved binding affinity: Through favorable interactions with biological targets.

Research on fluorinated benzothiazoles has shown that the position and number of fluorine substituents can have a profound impact on their biological profile.

Methoxylated Benzothiazoles: The methoxy (B1213986) group (-OCH3) is another crucial substituent in drug design. Its presence can influence a molecule's properties by:

Increasing lipophilicity: Which can affect cell membrane penetration.

Altering electronic properties: The methoxy group is an electron-donating group, which can influence the reactivity and binding interactions of the aromatic system.

Providing a site for metabolic transformation: Potentially leading to the formation of active metabolites.

The combination of both fluorine and methoxy groups on a benzothiazole scaffold, as in 2-Fluoro-5-methoxybenzothiazole, presents an intriguing avenue for fine-tuning the molecule's properties to achieve desired biological effects.

Scope and Research Imperatives for this compound Studies

While the broader families of fluorinated and methoxylated benzothiazoles have been the subject of considerable research, specific and detailed investigations into This compound are notably limited in the current scientific literature. This knowledge gap presents a clear and compelling imperative for future research.

The primary research imperatives for the study of this compound include:

Development of Efficient Synthetic Routes: Establishing robust and scalable methods for the synthesis of this compound is a fundamental prerequisite for any further investigation. This would likely involve the cyclization of appropriately substituted anilines with a fluorine-containing reagent.

Comprehensive Physicochemical Characterization: Detailed analysis of the compound's structural, electronic, and spectroscopic properties is essential for understanding its behavior and potential interactions.

Systematic Biological Screening: A thorough evaluation of this compound across a wide range of biological assays is necessary to identify any potential therapeutic activities. Based on the known properties of related compounds, initial screening efforts could focus on anticancer, antimicrobial, and anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and testing of related analogues would be crucial for elucidating the structure-activity relationships and optimizing the lead compound.

The exploration of this compound represents a logical and promising next step in the ongoing investigation of the vast chemical space occupied by benzothiazole derivatives. The unique combination of its structural features holds the potential for the discovery of novel compounds with significant therapeutic value.

An in-depth analysis of the synthetic pathways leading to the formation of this compound and its related analogs reveals a landscape of both well-established and innovative chemical strategies. The construction of the benzothiazole core, a significant scaffold in medicinal and materials chemistry, has been the subject of extensive research, leading to a variety of synthetic approaches. These methods range from classical condensation and cyclization reactions to modern catalytic and microwave-assisted protocols, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIXZZARBRILEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Optimization Studies of 2 Fluoro 5 Methoxybenzothiazole Analogs

Positional Effects of Fluorine Substitution on Molecular Activity Profiles

The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological activity. researchgate.netnih.gov

The fluorine atom is the most electronegative element, and its substitution onto the benzothiazole (B30560) ring can exert a powerful electron-withdrawing effect. When placed at the 5-position, the fluorine atom can influence the electron density of the entire heterocyclic system. This electronic perturbation can affect the pKa of the molecule and its ability to interact with biological targets. nih.gov For instance, the introduction of a fluorine atom can enhance the acidity of nearby protons and decrease the basicity of nitrogen atoms within the benzothiazole ring. nih.gov

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to be introduced into a molecule with minimal steric hindrance, often serving as a bioisostere for hydrogen. However, its presence can lead to conformational changes that may be favorable for binding to a specific protein. nih.gov In the context of 2-aryl benzothiazoles, fluorination has been shown to be a key strategy in the development of potent anticancer agents. nih.gov

The nature of the halogen substituent on the benzothiazole ring can significantly impact biological activity. While fluorine is known for its unique properties, other halogens such as chlorine, bromine, and iodine have also been extensively studied.

In a series of 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal-domain inhibitors, a comparative analysis of different halogens at the para-position of a phenyl ring attached to the benzothiazole was conducted. nih.gov The study revealed a gradual increase in activity from the chloro-substituted analog to the iodo-substituted analog, with the bromine-substituted compound showing intermediate potency. nih.gov This trend suggests that the larger size and greater polarizability of the heavier halogens might contribute to improved steric fit and the formation of halogen bonds within the binding pocket of the target protein. nih.gov

For instance, in a study on benzothiazole derivatives as anticancer agents, the introduction of a chloromethyl functionality was shown to increase their anticancer activity. nih.gov Another study on N-alkylbromo-benzothiazoles indicated that a strong electron-withdrawing group like fluorine at the 6-position improved cytotoxicity against certain cancer cell lines. nih.gov

Table 1: Comparative Antiproliferative Activity of Halogenated Benzothiazole Analogs

| Compound | Halogen Substituent | Target | IC50 (µM) |

|---|---|---|---|

| 5e | 4-Fluoro | MCF-7 | >10 |

| 5c | 4-Chloro | MCF-7 | 6.8 ± 0.4 |

| 5f | 4-Bromo | MCF-7 | 3.9 ± 0.2 |

| 5g | 4-Iodo | MCF-7 | 2.8 ± 0.1 |

Data synthesized from a study on Hsp90 CTD inhibitors. nih.gov

Influence of Methoxy (B1213986) Group Placement on Molecular Efficacy

The methoxy group (-OCH3) is another common substituent in medicinal chemistry that can influence a molecule's pharmacological profile through its electronic and steric effects, as well as its potential for hydrogen bonding.

From a bioavailability perspective, the methoxy group can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. However, it is also susceptible to metabolism, specifically O-demethylation, which can lead to the formation of a hydroxyl group. This metabolic conversion can either detoxify the compound or lead to the formation of an active metabolite.

The influence of a methoxy group on the in vitro pharmacological potency of benzothiazole derivatives has been documented in various studies, with the effect being highly context-dependent.

In the development of anticancer agents, the introduction of a methoxy group has shown mixed results. For example, in a series of benzamide (B126) benzothiazole derivatives, a substituted methoxybenzamide analog exhibited good anti-tumor potential. nih.gov Conversely, in a study of phenylacetamide derivatives containing a benzothiazole nucleus, the presence of a methoxy group, in both the para and meta positions, decreased the antiproliferative activity. nih.gov Similarly, adding a methoxy group to the 6-position of the 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole ring was found to reduce its anti-tuberculosis activity. jchemrev.com However, a 6-methoxy-benzothiazole-2-amine derivative showed remarkable inhibitory efficacy against IL-1β, and other methoxy-substituted benzothiazoles have demonstrated anti-inflammatory and antioxidant properties. jchemrev.com

Table 2: In Vitro Activity of Methoxy-Substituted Benzothiazole Analogs

| Compound Class | Methoxy Position | Biological Activity | Observation |

|---|---|---|---|

| Benzothiazole sulfonamides | 5 | Anti-diabetic | Most potent activity in the series. jchemrev.com |

| Benzamide benzothiazoles | - | Anticancer | Increased anticancer activity. nih.gov |

| Phenylacetamide benzothiazoles | para and meta | Antiproliferative | Decreased activity. nih.gov |

| 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole | 6 | Anti-tuberculosis | Reduced activity. jchemrev.com |

Strategic Modifications at the 2-Position of the Benzothiazole Nucleus

The 2-position of the benzothiazole ring is a common site for chemical modification and plays a crucial role in determining the biological activity of these compounds. A wide variety of substituents, ranging from simple amines to complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological profiles.

For instance, 2-aryl benzothiazoles are a well-known class of potent cytotoxic compounds. nih.gov The nature of the aryl group and its substitution pattern can significantly influence the anticancer activity. In one study, a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position was found to remarkably enhance anti-tumor potential, whereas replacing the 4-hydroxy moiety with a 4-methoxy group decreased the activity. nih.gov

Furthermore, modifications at the 2-position are not limited to anticancer agents. For example, 2-amino-6-trifluoromethoxybenzothiazole is used in the treatment of amyotrophic lateral sclerosis, and 2-thiocyanomethylthio-benzothiazole is a fungicide. kuleuven.benih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Fluoro-5-methoxybenzothiazole |

| 2-Aryl benzothiazole |

| 2,6-disubstituted benzothiazoles |

| Benzothiazole sulfonamide |

| Benzamide benzothiazole |

| Phenylacetamide benzothiazole |

| 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole |

| 6-methoxy-benzothiazole-2-amine |

| 2-(4-hydroxy-methoxy benzylidene)-hydrazino benzothiazole |

| 2-(4-aminophenyl) benzothiazole |

| 2-amino-6-trifluoromethoxybenzothiazole |

| 2-thiocyanomethylthio-benzothiazole |

| N-alkylbromo-benzothiazoles |

| 2-chloro-substituted benzothiazole analog |

| 2-bromo-substituted benzothiazole analog |

| 2-iodo-substituted benzothiazole analog |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) |

| 2-Amino-5-fluorobenzothiazole |

| Frentizole |

| Ethoxzolamide |

| Riluzole |

| Viozan |

| Probenazole |

| Thioflavin T |

Introduction of Aromatic and Heteroaromatic Substituents

The core structure of this compound provides a versatile scaffold for chemical modification. The introduction of various aromatic and heteroaromatic substituents is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the biological activity of lead compounds. These modifications can influence the compound's size, shape, lipophilicity, and electronic properties, which in turn can affect its binding affinity to biological targets.

Research into substituted benzothiazoles has shown that the nature and position of the substituent dramatically impact their biological effects. For instance, the synthesis of 2-styryl benzothiazolium salts, which involves the condensation of 3-alkyl-2-methylbenzothiazolium halides with 4-substituted benzaldehydes, introduces an aromatic group that can be further modified. researchgate.net The resulting compounds exhibit intramolecular charge transfer from the electron-donor substituent on the phenyl ring to the benzothiazolium ring, a feature that can be tuned to modulate activity. researchgate.net

Similarly, the synthesis of tetraphenylethylene (B103901) (TPE) derivatives bearing benzothiazoles at the ortho-position to hydroxyl (OH) and methoxy (OCH3) groups has been explored. rsc.org These bulky aromatic substitutions were achieved through the acid-catalyzed condensation of di-aldehydes with 2-aminothiophenol. rsc.org Such studies reveal that significant structural modifications are well-tolerated and can lead to novel properties. rsc.org

Heteroaromatic rings have also been successfully introduced. For example, piperazine (B1678402) is a common heteroaromatic substituent. The synthesis of 2-ferrocenyl-5-fluoro-6-(4-substituted-1-piperazinyl)-1H-benzimidazoles highlights a strategy where a heterocyclic amine is incorporated into the benzazole structure. nih.gov

The following table summarizes the impact of introducing various aromatic and heteroaromatic substituents on the benzothiazole scaffold based on findings from related studies.

| Parent Scaffold | Substituent Introduced | Synthetic Approach | Key Finding | Reference |

|---|---|---|---|---|

| 2-Methylbenzothiazolium | 4-Substituted Styryl | Condensation with substituted benzaldehydes | Creates compounds with intramolecular charge transfer. | researchgate.net |

| 2-Aminothiophenol | Tetraphenylethylene (TPE) | Condensation with TPE-bis-aldehydes | Substituents at the ortho position to the benzothiazole influence electronic structure and molecular packing. | rsc.org |

| Benzimidazole (related benzazole) | Substituted Piperazinyl | - | Incorporation of heterocyclic amines is a viable strategy for analog development. | nih.gov |

Influence of Electron-Donating and Electron-Withdrawing Groups on Activity

Fluorine, in particular, plays a multifaceted role in medicinal chemistry. nih.gov Its high electronegativity creates a polarized C-F bond, and it can act as a hydrogen bond acceptor. nih.gov Due to its small size, it can often replace a hydrogen atom without causing significant steric hindrance, allowing the modified compound to fit into enzyme active sites. nih.gov Studies on fluorinated benzothiazoles have demonstrated that the presence of EWGs like fluorine or chlorine can significantly enhance antibacterial activity. nih.gov The position of the fluoro group is also critical; for instance, placing a fluoro group at certain positions on an attached benzene (B151609) ring can enhance potency, while substitution at other positions may lead to a loss of activity. nih.gov

In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, trifluoromethyl groups (a strong EWG) on aromatic rings attached to a benzothiazole core were found to be well-tolerated by the target enzymes. nih.gov

Conversely, electron-donating groups also play a vital role. In the case of 2-styryl benzothiazolium salts, an electron-donor group in the para-position of the phenyl ring was identified as one of the key features for higher biological activity. researchgate.net This highlights the importance of a balanced electronic profile, often achieved through a combination of EDGs and EWGs at different positions of the molecule.

The following table details the influence of various electron-donating and electron-withdrawing groups on the activity of benzothiazole analogs.

| Scaffold/Analog Class | Substituent Type | Example Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzothiazole Analogs | Electron-Withdrawing | Fluorine, Chlorine | Significantly affects antibacterial activity. | nih.gov |

| Benzothiazole-phenyl Analogs | Electron-Withdrawing | Trifluoromethyl (CF3) | Well-tolerated by target enzymes (sEH/FAAH). | nih.gov |

| 2-Styryl Benzothiazolium Salts | Electron-Donating | Group at p-position of phenyl ring | Contributes to considerably higher biological activity. | researchgate.net |

| Benzothiazole Analogs | Electron-Withdrawing | Fluoro group on an attached benzene ring | Positional changes are critical; can enhance or diminish potency. | nih.gov |

Rational Design and Combinatorial Chemistry Approaches in SAR

Modern drug discovery heavily relies on rational design and combinatorial chemistry to accelerate the identification and optimization of lead compounds. These approaches are particularly well-suited for exploring the SAR of scaffolds like this compound.

Rational design involves using the known three-dimensional structure of a biological target to design molecules that are predicted to bind with high affinity and selectivity. For benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors, molecular modeling indicated that the benzothiazole ring engages in hydrophobic interactions with the enzyme, contributing significantly to its potency. acs.org Such insights allow for the targeted design of new analogs with improved properties. This "biomimicking" strategy has also been used to design potent thiazole-carboximidamides as antimicrobial agents that target the GlcN-6-P synthase enzyme. nih.gov

Combinatorial chemistry complements rational design by enabling the rapid synthesis of large libraries of related compounds. This high-throughput synthesis allows for a broad exploration of the chemical space around a core scaffold. Solid-phase synthesis is a powerful tool in this context, as it simplifies the purification process and is amenable to automation. electronicsandbooks.com For instance, a combinatorial approach has been used to generate libraries of nih.govsrce.hrbenzothiazepine derivatives, which share a related structural core, to screen for potential antibacterial agents. electronicsandbooks.com The synthesis of benzothiazole libraries can be achieved through various methods, including the reaction of ortho-anilino disulfides with a diverse set of aryl and heteroaryl aldehydes, which can generate a wide range of 2-substituted benzothiazoles. researchgate.net

These strategies allow for the systematic modification of the benzothiazole core. By creating a library where different aromatic groups, linkers, and functional groups are varied, researchers can efficiently map the SAR and identify the key structural features required for the desired biological activity. electronicsandbooks.comresearchgate.net

The following table outlines the application of these advanced synthetic strategies to benzothiazole-related compounds.

| Strategy | Application/Example | Methodology | Outcome/Advantage | Reference |

|---|---|---|---|---|

| Rational Design | FAAH Inhibitors | Molecular modeling to study enzyme-ligand interactions. | Identified key hydrophobic interactions of the benzothiazole ring, guiding further design. | acs.org |

| Rational Design | Antimicrobial Thiazoles | Biomimicking strategy to target GlcN-6-P Synthase. | Development of potent and selective antimicrobial agents. | nih.gov |

| Combinatorial Chemistry | nih.govsrce.hrBenzothiazepine Derivatives | Solid-phase and solution-phase synthesis of a library of compounds. | Rapid generation of a diverse library for antibacterial screening. | electronicsandbooks.com |

| Combinatorial Chemistry | 2-Substituted Benzothiazoles | Reaction of ortho-anilino disulfides with various aldehydes. | Amenable to generating combinatorial libraries of heterocyclic compounds. | researchgate.net |

Mechanistic Investigations and Biological Target Interaction Studies in Vitro Research Focus

Elucidation of Specific Biological Mechanisms of Action for Benzothiazole (B30560) Derivatives

Benzothiazole derivatives achieve their biological effects through a variety of mechanisms, often dependent on the specific substitution patterns on the benzothiazole core. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain novel benzothiazole derivatives have been shown to trigger the mitochondria-mediated intrinsic apoptotic pathway. This process involves an increase in reactive oxygen species (ROS) and a subsequent loss of the mitochondrial transmembrane potential, leading to cell death.

Another well-documented mechanism is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Thiazole (B1198619) and benzothiazole structures are recognized as versatile frameworks for designing kinase inhibitors. For example, derivatives have been developed to target the PI3K/AKT/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.

Furthermore, some benzothiazole compounds function as ligands for specific receptors. The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, for instance, activates the aryl hydrocarbon receptor (AhR) signaling pathway, which is believed to contribute to its antiproliferative activity. This interaction can also lead to the modulation of other signaling cascades, such as the NF-κB pathway, which is involved in inflammation, immunity, and cell survival. The ability of benzothiazoles to bind to DNA, particularly in the minor groove at AT-rich sites, represents another mechanism of action, leading to the inhibition of DNA-dependent enzymes.

Enzyme Inhibition and Receptor Binding Profiles of 2-Fluoro-5-methoxybenzothiazole Analogs

While specific data on this compound is limited, research on its analogs provides significant insight into their enzyme inhibition and receptor binding capabilities. The incorporation of a fluorine atom can enhance biological activity by improving metabolic stability, binding affinity, and lipophilicity.

Benzothiazole derivatives have shown potent inhibitory activity against various enzymes. For example, a class of benzothiadiazole derivatives was investigated for its ability to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling. One derivative, bearing a nitro group at position 5, exhibited a noticeable inhibitory effect on STAT3.

In another study, a panel of fluorobenzils, which share structural similarities with substituted benzothiazoles, were assessed as inhibitors of mammalian carboxylesterases (CEs). These enzymes are involved in the metabolism of various drugs and xenobiotics. The fluorobenzil analogs were found to be effective inhibitors, with K_i_ values ranging from the low nanomolar to the low micromolar range. The most potent compound, 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione, had a K_i_ value of 3.3 nM against rat carboxylesterase.

Table 1: Inhibition of STAT3 by Benzothiadiazole Derivatives This table is based on data from a study on STAT3 inhibition and is for illustrative purposes.

| Compound | Substituent on Benzene (B151609) Ring | IC₅₀ vs STAT3 (µM) | IC₅₀ vs STAT1 (µM) |

|---|---|---|---|

| 1 | Unsubstituted | 15.8 ± 0.6 | >50 |

| 1d | 5-NO₂ | 25.1 ± 2.6 | 15.9 ± 2.0 |

Table 2: Inhibition of Mammalian Carboxylesterases by a Fluorobenzil Analog This table is based on data from a study on carboxylesterase inhibition and is for illustrative purposes.

| Compound | Enzyme | K_i_ (nM) |

|---|---|---|

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | hiCE | 15.1 |

| hCE1 | 45.1 | |

| rCE | 3.3 |

Modulation of Protein-Ligand and Protein-Protein Interactions by Benzothiazole Scaffolds

The benzothiazole scaffold is effective in designing molecules that can disrupt or modulate protein-protein interactions (PPIs), which are fundamental to numerous cellular functions. The disruption of these interactions is a promising therapeutic strategy, particularly in oncology.

A notable example involves the development of benzothiazole rhodacyanines as allosteric inhibitors of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone crucial for the survival of cancer cells. These benzothiazole derivatives bind to an allosteric site on Hsp70, which in turn interrupts its interaction with nucleotide-exchange factors (NEFs) like BAG3. This disruption ultimately promotes cancer cell death. Structure-based design has led to analogs with significantly improved potency, showing EC₅₀ values in the low nanomolar range against breast cancer cell lines.

The benzothiazole structure has also been used to target the PPIs of STAT3. As STAT3 often functions through dimerization and interaction with other proteins, blocking these interfaces can inhibit its activity. Studies have identified benzothiadiazole derivatives that can inhibit STAT3, demonstrating the potential of the broader benzothiazole family to serve as scaffolds for PPI modulators. Computational and experimental studies on other benzothiazole derivatives have revealed that their interactions with proteins like lysozyme are driven by a combination of aromatic, hydrophobic, and hydrogen bonding interactions.

Table 3: Anti-proliferative Activity of Hsp70 Inhibitors in Breast Cancer Cells This table is based on data from studies on Hsp70 inhibition and is for illustrative purposes.

| Compound | Cell Line | EC₅₀ (µM) |

|---|---|---|

| JG-98 (Proof-of-concept) | MCF-7 / MDA-MB-231 | ~0.4 - 0.7 |

| Potent Analog (e.g., JG-231) | MCF-7 / MDA-MB-231 | ~0.03 - 0.05 |

Cellular Pathway Perturbation Analysis (In Vitro)

In vitro studies have demonstrated that benzothiazole derivatives can perturb multiple cellular pathways, often leading to an anti-proliferative or apoptotic response.

One of the key pathways affected is the PI3K/AKT/mTOR signaling cascade. Benzothiazole derivatives containing a pyridine moiety have been shown to possess potent inhibitory effects against PI3Ks and mTORC1, resulting in significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast), U87 MG (glioblastoma), A549 (lung), and HCT116 (colon).

The induction of apoptosis through the ROS–mitochondria-mediated pathway is another significant finding. Treatment of colorectal cancer cells with a novel benzothiazole derivative led to increased ROS generation, loss of mitochondrial membrane potential, and ultimately, apoptosis.

Furthermore, the NF-κB signaling pathway can be modulated by benzothiazole compounds. The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was found to increase NF-κB-dependent transcriptional activity in sensitive MCF-7 breast cancer cells, but not in resistant cell lines. This suggests that activation of the NF-κB pathway may be a component of the compound's anticancer activity in specific cellular contexts. Studies on imidazo-benzothiazole conjugates have also revealed their ability to induce apoptosis by modulating the expression of microRNAs, which in turn affects the expression of target genes involved in cell proliferation and survival.

Computational and Theoretical Chemistry Studies of 2 Fluoro 5 Methoxybenzothiazole

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

No specific studies utilizing Density Functional Theory (DFT) to elucidate the electronic structure of 2-Fluoro-5-methoxybenzothiazole have been identified. Such studies would typically involve the calculation of molecular orbitals, electron density distribution, and other electronic properties to understand the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for predicting the molecule's chemical reactivity, including its susceptibility to electrophilic and nucleophilic attack.

Molecular Docking and Ligand-Target Interaction Prediction

There are no available molecular docking studies that investigate the binding of this compound to specific biological targets. Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand within the active site of a protein, providing insights into its potential pharmacological activity.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

No research detailing the Molecular Electrostatic Potential (MEP) map of this compound could be located. MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic interactions.

Quantum Chemical Parameter Analysis for Structural Correlates

A detailed analysis of the quantum chemical parameters of this compound, which would provide correlations between its electronic structure and geometric parameters, is not present in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Fluoro-5-methoxybenzothiazole in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of this compound.

In the hypothetical ¹H NMR spectrum, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methoxy group would present as a sharp singlet at approximately δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbon atom attached to the fluorine would show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbon atoms of the benzothiazole (B30560) ring and the methoxy group would resonate at predictable chemical shifts, providing a complete carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular fragments. ugm.ac.idscielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.3-7.5 (dd) | - |

| H6 | ~7.0-7.2 (dd) | - |

| H7 | ~7.6-7.8 (d) | - |

| OCH₃ | ~3.9 (s) | ~56 |

| C2 | - | ~160 (d, ¹JCF ≈ 300 Hz) |

| C4 | - | ~115 (d, ²JCF ≈ 25 Hz) |

| C5 | - | ~158 |

| C6 | - | ~105 (d, ³JCF ≈ 8 Hz) |

| C7 | - | ~120 |

| C7a | - | ~135 |

| C3a | - | ~150 |

Note: The predicted values are based on the analysis of structurally related compounds and known substituent effects. Actual experimental values may vary.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle changes in the electronic environment around the fluorine atom. The chemical shift of the fluorine atom in this compound is expected to be in a region characteristic of fluoroaromatic compounds. Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H) and carbons (¹³C) would provide valuable structural information, corroborating the assignments made from ¹H and ¹³C NMR spectra. For instance, the observation of a doublet in the ¹⁹F NMR spectrum would confirm the presence of a proton ortho to the fluorine atom. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would display characteristic absorption bands. Key expected vibrations include:

C-F Stretch: A strong absorption band typically in the region of 1250-1000 cm⁻¹.

C=N Stretch: A medium to strong band around 1650-1550 cm⁻¹ characteristic of the thiazole (B1198619) ring. sigmaaldrich.com

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the methoxy group, usually found between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

Analysis of these vibrational modes confirms the presence of the key functional moieties within the molecule.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-F | Stretch | 1250-1000 |

| C=N (Thiazole) | Stretch | 1650-1550 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Methoxy) | Asymmetric Stretch | 1275-1200 |

| C-O (Methoxy) | Symmetric Stretch | 1075-1020 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the benzothiazole chromophore. The position and intensity of these absorption maxima are influenced by the substituents on the aromatic ring. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzothiazole. The electronic absorption properties are crucial for applications in areas such as fluorescent probes and organic electronics. jyoungpharm.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of small neutral molecules. The presence of the fluorine and methoxy groups would also influence the fragmentation, leading to characteristic fragment ions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While obtaining suitable single crystals can be challenging, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise bond lengths, bond angles, and information about the planarity of the benzothiazole ring system. It also reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Such information is invaluable for understanding the solid-state properties of the material and for rational drug design where the precise geometry of the molecule is critical for its biological activity. Although no specific crystal structure for this compound is publicly available, analysis of related structures provides insights into the expected molecular geometry and packing motifs. ugm.ac.idnveo.orgresearchgate.net

Applications in Chemical Biology and Advanced Probe Development

Development of Fluorescent and Fluorogenic Probes Based on Benzothiazole (B30560) Scaffolds

The benzothiazole core is a well-established fluorophore. nih.govnih.gov Its derivatives are known to exhibit interesting photophysical properties, including significant fluorescence. stemmpress.com The development of fluorescent and fluorogenic probes is a cornerstone of chemical biology, enabling the visualization of biological molecules and processes with high specificity and sensitivity. The general strategy involves creating a molecule that changes its fluorescence properties—either turning "on" or shifting in color—in response to a specific biological event or analyte. nih.gov

While the benzothiazole scaffold is widely utilized for creating such probes, nih.govstemmpress.com specific examples detailing the incorporation of 2-Fluoro-5-methoxybenzothiazole into fluorescent or fluorogenic probes are not extensively documented in publicly available research. However, the inherent fluorescence of the benzothiazole nucleus suggests that this compound could serve as a valuable precursor for novel probes. The fluorine and methoxy (B1213986) substituents would be expected to influence the quantum yield, Stokes shift, and spectral properties of the resulting fluorophore.

Design of Chemical Tools for Biological Target Identification and Validation

A primary goal in drug discovery and chemical biology is the identification and validation of biological targets for small molecules. nih.govresearchgate.netresearchgate.net Chemical probes are instrumental in this process. These probes are typically small molecules designed to interact with a specific protein or other biomolecule, often through covalent modification or high-affinity binding, thereby enabling its identification and functional characterization. nih.gov

Enzyme-Activated Probes for Real-Time Monitoring of Biological Processes

Enzyme-activated probes are a class of "smart" molecules that are chemically masked and non-fluorescent (or have low fluorescence) until they are acted upon by a specific enzyme. nih.gov This enzymatic activity unmasks the fluorophore, leading to a detectable signal that can be used to monitor the enzyme's activity in real-time within living cells or organisms.

The development of such probes often relies on a fluorophore that can be chemically modified to quench its fluorescence. Benzothiazole derivatives have been used as the core fluorophore in such activatable probes. The design principle involves attaching a substrate for the enzyme of interest to the benzothiazole core in a way that disrupts its fluorescent properties. Enzymatic cleavage of the substrate restores the fluorescence. Although specific examples employing this compound are not readily found, its potential as a fluorophore makes it a candidate for the development of novel enzyme-activated probes.

Exploration of this compound Analogs in Ligand-Directed Proximity Labeling

Proximity labeling is a powerful technique used to map protein-protein interactions and identify the components of cellular microenvironments. nih.gov In ligand-directed proximity labeling, a small molecule ligand that binds to a specific protein of interest is tethered to a labeling enzyme or a photocatalyst. nih.gov This brings the labeling machinery into close proximity with the target protein and its interacting partners, allowing for their biotinylation or tagging.

This is an area where analogs of this compound could find significant application. A molecule based on this scaffold could be designed to bind to a specific protein target. The subsequent attachment of a proximity labeling catalyst would enable the exploration of the target's interactome. While the literature does not currently describe such an application for this specific compound, the principles of ligand-directed proximity labeling provide a clear path for its potential use.

Radioligand Development for Imaging Receptors and Enzymes (Non-Clinical Focus)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of receptors and enzymes in vivo. nih.govethz.chmdpi.com This requires the development of specific radioligands, which are typically small molecules labeled with a positron-emitting isotope, such as fluorine-18 (B77423). nih.gov

In this area, derivatives and analogs of fluorinated benzothiazoles and related structures have shown promise. For instance, the novel potential anticancer agent 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) has been successfully radiolabeled with fluorine-18. researchgate.net This demonstrates the feasibility of introducing fluorine-18 onto the benzothiazole ring system for PET imaging applications.

Furthermore, in the development of a PET ligand for the peripheral benzodiazepine (B76468) receptor (PBR), an analog of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide was synthesized with a fluoroethyl group containing fluorine-18. nih.gov This radioligand, [¹⁸F]5, displayed high uptake in the monkey brain in regions rich in PBR and its binding was shown to be specific. nih.gov Although not a direct benzothiazole, the presence of a 5-methoxybenzyl moiety in this successful radioligand highlights the utility of this chemical feature in designing brain-penetrant PET probes. These examples underscore the potential of this compound as a scaffold for the development of novel PET radioligands for a variety of biological targets.

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Versatility and High-Throughput Synthesis

The future development of 2-Fluoro-5-methoxybenzothiazole analogs is intrinsically linked to the evolution of more efficient and versatile synthetic methodologies. While classical methods for benzothiazole (B30560) synthesis are well-established, emerging strategies focus on improving yield, functional group tolerance, and enabling rapid diversification for high-throughput screening.

Recent synthetic advancements include transition-metal-free annulation reactions, which provide an eco-friendly and efficient means to construct the benzothiazole core from anilines, ethers, and elemental sulfur. researchgate.net The application of such methods to substituted anilines, like those required for this compound precursors, could streamline the production of a diverse library of analogs. For instance, methods have been developed for the synthesis of related compounds like 2-amino-5-fluorobenzothiazole, which serves as a key intermediate. nih.gov The general synthetic route often involves the reaction of a substituted 2-aminobenzothiazole (B30445) with various reagents to introduce diversity at the 2-position. nih.gov

Furthermore, the "click chemistry" approach, particularly the Sharpless azido-alkyne cycloaddition, is being utilized to tag benzothiazole derivatives with other molecular fragments, such as 1,2,3-triazoles. researchgate.net This modular approach is highly efficient and allows for the rapid generation of complex molecules from simpler building blocks, a key feature for high-throughput synthesis. Adapting these strategies will be crucial for creating large libraries of this compound analogs, facilitating the exploration of their structure-activity relationships (SAR).

Future synthetic research will likely focus on:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for scalable synthesis of key intermediates and final compounds.

Photoredox Catalysis: Light-driven reactions can enable novel bond formations under mild conditions, expanding the accessible chemical space for benzothiazole derivatives.

Automated Synthesis Platforms: The integration of robotics and automated reaction optimization will accelerate the synthesis and purification of large compound libraries, enabling more comprehensive biological screening.

Exploration of Novel Biological Targets for this compound Analogs

Benzothiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Analogs of this compound are promising candidates for interacting with a variety of biological targets, and future research will aim to uncover novel therapeutic applications.

Fluorinated 2-aryl-benzothiazoles have shown potent anti-tumor activity, with some derivatives exhibiting GI50 values in the sub-micromolar range against breast cancer cell lines like MCF-7. nih.gov The presence of a fluorine atom, as in this compound, is often associated with enhanced metabolic stability and binding affinity. nih.govnih.gov Similarly, methoxy-substituted benzothiazoles have been identified as potent cytotoxic agents against cell lines such as HeLa. nih.gov

The exploration of novel targets will likely extend beyond oncology. For instance, certain benzothiazole derivatives have been designed as multifunctional agents for neurodegenerative diseases like Parkinson's disease by targeting monoamine oxidase B (MAO-B). nih.gov The unique electronic properties conferred by the fluoro and methoxy (B1213986) groups could be leveraged to design selective inhibitors for other enzymes or receptors implicated in disease.

Key research directions for exploring new biological targets include:

Kinase Inhibition: Many kinases are dysregulated in cancer and inflammatory diseases. High-throughput screening of this compound analogs against a panel of kinases could identify novel inhibitors.

Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs). Benzothiazole-containing hydroxamic acids have already shown promise in this area. nih.gov

Metabolic Enzymes: Targeting enzymes crucial for cancer cell metabolism is an emerging therapeutic strategy. Analogs could be evaluated for their ability to inhibit key metabolic pathways.

Antimicrobial Resistance: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. The benzothiazole scaffold is a known pharmacophore in this space, and new analogs could be tested against a broad range of bacteria and fungi. researchgate.netresearchgate.net

Table 1: Examples of Biological Targets for Benzothiazole Derivatives

| Derivative Class | Biological Target/Activity | Cell Line/Organism | Potency (IC50/GI50) |

| Fluorinated 2-aryl-benzothiazoles | Anticancer | MCF-7 (Breast Cancer) | 0.4 µM |

| Methoxy-substituted phenylamino-benzothiazole | Anticancer | HeLa (Cervical Cancer) | 0.5 µM |

| Benzothiazole-based hydroxamic acids | Anticancer (HDAC inhibition) | Various Cancer Cell Lines | 0.81 µg/mL |

| 2-phenyl-benzothiazole derivatives | MAO-B Inhibition | Recombinant Human MAO-B | 0.062 µM |

| Thiazole-carboxamide derivatives | Anticancer | A-549 (Lung Cancer) | ~48% inhibition at 5 µg/mL |

This table is for illustrative purposes and shows data for related benzothiazole compounds to indicate potential areas of research for this compound analogs.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. researchgate.net For this compound and its derivatives, advanced computational methods will play a pivotal role in accelerating the discovery of new drug candidates.

Density Functional Theory (DFT) calculations are already being used to analyze the structural, electronic, and thermodynamic properties of benzothiazole derivatives. researchgate.net These studies help in understanding the charge distribution, frontier molecular orbitals (HOMO-LUMO), and reactivity of the molecules, providing insights into their potential biological interactions. researchgate.net

Molecular docking is another powerful technique used to predict the binding modes and affinities of ligands to their target proteins. nih.govnih.gov By docking libraries of virtual this compound analogs into the active sites of known and novel biological targets, researchers can prioritize the most promising candidates for synthesis and experimental validation. osti.gov This approach has been successfully used to study the interaction of benzothiazole derivatives with proteins from pathogenic bacteria. researchgate.net

Future computational approaches will likely involve:

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. acs.org This can significantly speed up the process of identifying lead candidates from vast virtual libraries.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target protein over time, offering deeper insights into binding stability and the conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, guiding the design of more potent analogs.

By integrating these computational tools, researchers can build predictive models that will guide the design of this compound analogs with tailored photophysical, chemical, and biological properties. acs.org

Development of Multifunctional Benzothiazole-Based Chemical Probes

Beyond therapeutic applications, the unique photophysical properties of the benzothiazole scaffold make it an excellent platform for developing chemical probes for biological research and diagnostics. nih.gov The structural modifications in this compound can be fine-tuned to create probes with specific functionalities.

Benzothiazole derivatives are known to form the basis of fluorescent probes that can detect a variety of biologically important species, including reactive oxygen species (ROS), metal ions, and small molecules like hydrazine (B178648). nih.govrsc.orgrsc.org These probes often work via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a measurable change in fluorescence upon binding to the analyte.

The development of multifunctional probes based on the this compound framework could lead to sophisticated tools for:

Bioimaging: Designing probes that selectively accumulate in specific organelles, such as lysosomes, and report on their microenvironment (e.g., viscosity). rsc.org The fluorescence properties could be tuned to the red or near-infrared region to allow for deeper tissue penetration and reduced background signal. rsc.org

Theranostics: Creating agents that combine both diagnostic (imaging) and therapeutic capabilities. A this compound analog could be designed to accumulate in cancer cells, allow for their visualization, and simultaneously exert a cytotoxic effect.

Sensing Applications: Developing robust sensors for environmental monitoring, such as the detection of toxic pollutants like hydrazine in water and vapor phases. rsc.orgresearchgate.net

The versatility of the benzothiazole core, combined with the specific electronic contributions of the fluoro and methoxy substituents, provides a rich foundation for the design of the next generation of chemical probes with enhanced sensitivity, selectivity, and functionality. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-5-methoxybenzothiazole and its derivatives?

- Methodological Answer : A widely used approach involves condensation of substituted anilines with thiocyanate derivatives under acidic conditions. For example, bromination of substituted aniline with ammonium thiocyanate followed by refluxing with hydrazine hydrate in ethylene glycol yields 2-hydrazinobenzothiazole intermediates . Subsequent Schiff base formation with aromatic aldehydes in ethanol and glacial acetic acid generates functionalized derivatives . Alternative routes include nucleophilic aromatic substitution (SNAr) for fluorine replacement, as seen in the synthesis of dibenzoxazepinones from 2-fluoro-nitrobenzoic acid analogs . Characterization typically employs melting point analysis, TLC, FT-IR, and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and aromatic proton environments. For example, methoxy (-OCH3) and fluorine substituents produce distinct splitting patterns in the aromatic region .

- FT-IR : Identifies functional groups like C-F (1100–1000 cm⁻¹) and C-S (700–600 cm⁻¹) bonds .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns, particularly for halogenated derivatives (e.g., bromine isotopic signatures) .

Q. What solvent systems are recommended for purifying this compound derivatives via chromatography?

- Methodological Answer :

- Silica Gel Chromatography : Ethyl acetate/hexane (1:3 to 1:1 ratios) effectively separates polar derivatives. For highly fluorinated compounds, chloroform:methanol (9:1) improves resolution .

- Recrystallization : Ethanol or ethanol/water mixtures are preferred due to the moderate solubility of benzothiazole derivatives in polar solvents .

Q. What biological activities have been reported for this compound analogs?

- Methodological Answer :

- Antitumor Activity : Derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) exhibit GI50 values <0.1 nM against breast (MCF-7) and colon cancer cell lines, attributed to selective cytotoxicity unrelated to CYP1A1 induction .

- Antifungal Activity : Schiff base derivatives show inhibitory effects against Candida albicans and Aspergillus niger at MIC values of 12.5–50 µg/mL .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole core influence antitumor potency?

- Methodological Answer :

- Substituent Position : Fluorine at position 5 and methoxy at position 2 enhance metabolic stability and target binding. For example, replacing fluorine with bulkier groups (e.g., bromine) reduces activity .

- Aromatic Ring Modifications : Electron-donating groups (e.g., methoxy) on the phenyl ring improve solubility and binding affinity, while electron-withdrawing groups (e.g., nitro) diminish potency .

- Data Table :

| Derivative | Substituents | GI50 (nM) | Cell Line |

|---|---|---|---|

| GW 610 | 3,4-OCH3, 5-F | <0.1 | MCF-7 |

| 9c | 4-Br, 5-F | 25 | MDA-MB-468 |

Q. What strategies improve the bioavailability of hydrophobic benzothiazole derivatives in preclinical studies?

- Methodological Answer :

- Prodrug Design : Lysyl- or alanyl-amide prodrugs (e.g., NSC 710305) enhance water solubility via pH-dependent hydrolysis in vivo. These derivatives maintain stability in weak acid (pH 4–5) but degrade rapidly at physiological pH .

- Nanoparticle Encapsulation : Lipid-based carriers improve tumor-targeted delivery, as demonstrated with fluorinated benzothiazoles in xenograft models .

Q. How can computational methods predict the binding modes of this compound derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates interactions with enzymes (e.g., amyloid-β aggregates). For example, docking studies of triazole-acetamide derivatives reveal hydrogen bonding with active-site residues (e.g., Tyr10) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, validating hydrophobic interactions and fluorine-mediated binding .

Q. What in vitro models are used to assess metabolic stability of benzothiazole derivatives?

- Methodological Answer :

- Liver Microsomes : Incubation with rat or human microsomes identifies CYP450-mediated degradation. For example, 2-(4-aminophenyl)benzothiazoles show t1/2 >60 min in human microsomes, indicating favorable stability .

- HepG2 Cells : Evaluate phase II metabolism (e.g., glucuronidation) via LC-MS analysis of metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.